molecular formula C11H21ClO2 B14734131 Nonyl chloroacetate CAS No. 5451-96-7

Nonyl chloroacetate

Cat. No.: B14734131
CAS No.: 5451-96-7
M. Wt: 220.73 g/mol
InChI Key: OKWGMWNSHCOYJE-UHFFFAOYSA-N
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Description

Nonyl chloroacetate, also known as chloroacetic acid nonyl ester, is an organic compound with the molecular formula C₁₁H₂₁ClO₂. It is a colorless liquid that is used in various chemical applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl chloroacetate can be synthesized through the esterification of chloroacetic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound is produced by reacting chloroacetic acid with nonyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote esterification, and the resulting product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nonyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: this compound can be hydrolyzed to produce chloroacetic acid and nonyl alcohol.

    Esterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

    Hydrolysis: The reaction is performed in the presence of water and a base such as sodium hydroxide.

    Esterification: The reaction involves an alcohol and an acid catalyst such as sulfuric acid.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters, amides, or thioesters.

    Hydrolysis: Products are chloroacetic acid and nonyl alcohol.

    Esterification: Products are different esters depending on the alcohol used.

Scientific Research Applications

Nonyl chloroacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of nonyl chloroacetate involves its reactivity as an ester. It can undergo hydrolysis to release chloroacetic acid and nonyl alcohol, which can further participate in various biochemical and chemical reactions. The ester bond in this compound is susceptible to nucleophilic attack, leading to the formation of different products depending on the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroacetate
  • Ethyl chloroacetate
  • Butyl chloroacetate

Uniqueness

Nonyl chloroacetate is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to shorter-chain chloroacetates

Properties

CAS No.

5451-96-7

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

nonyl 2-chloroacetate

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3

InChI Key

OKWGMWNSHCOYJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCl

Origin of Product

United States

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